2-(Ethoxymethanimidoyl)benzoic acid
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Overview
Description
2-(Ethoxymethanimidoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethoxymethanimidoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethanimidoyl)benzoic acid typically involves the reaction of ethyl formate with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ethoxymethanimidoyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethanimidoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxymethanimidoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethanimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(aminomethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Ethoxymethanimidoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethanimidoyl)benzoic acid involves its interaction with specific molecular targets. The ethoxymethanimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethanimidoyl)benzoic acid
- 2-(Hydroxymethanimidoyl)benzoic acid
- 2-(Aminomethanimidoyl)benzoic acid
Uniqueness
2-(Ethoxymethanimidoyl)benzoic acid is unique due to the presence of the ethoxymethanimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity compared to its analogs, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-(C-ethoxycarbonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRUVRJBJYXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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